molecular formula C16H13NO5 B12620013 N-(4,5,7-Trihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)acetamide CAS No. 918299-86-2

N-(4,5,7-Trihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)acetamide

Katalognummer: B12620013
CAS-Nummer: 918299-86-2
Molekulargewicht: 299.28 g/mol
InChI-Schlüssel: AAPLEXAPNXIMIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5,7-Trihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)acetamide is a chemical compound known for its unique structure and properties. It belongs to the class of anthracene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,7-Trihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)acetamide typically involves the reaction of 4,5,7-trihydroxy-9,10-dioxo-9,10-dihydroanthracene with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5,7-Trihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are commonly used for acetylation and benzoylation reactions, respectively.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(4,5,7-Trihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(4,5,7-Trihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)acetamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which are crucial for its biological activity. It is believed to exert its effects by modulating oxidative stress and interacting with cellular enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5,7-Trihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
  • 3,7,8-Trihydroxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromen-2-yl β-D-xylopyranoside
  • 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Uniqueness

N-(4,5,7-Trihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)acetamide is unique due to its specific arrangement of hydroxyl and acetamide groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

918299-86-2

Molekularformel

C16H13NO5

Molekulargewicht

299.28 g/mol

IUPAC-Name

N-(4,5,7-trihydroxy-10-oxo-9H-anthracen-2-yl)acetamide

InChI

InChI=1S/C16H13NO5/c1-7(18)17-10-3-8-2-9-4-11(19)6-13(21)15(9)16(22)14(8)12(20)5-10/h3-6,19-21H,2H2,1H3,(H,17,18)

InChI-Schlüssel

AAPLEXAPNXIMIZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.